molecular formula C13H7ClFIO B3023684 3-Chloro-4-fluoro-4'-iodobenzophenone CAS No. 951890-22-5

3-Chloro-4-fluoro-4'-iodobenzophenone

Cat. No.: B3023684
CAS No.: 951890-22-5
M. Wt: 360.55 g/mol
InChI Key: JYYMAAKYDDDEQI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by chlorine (Cl), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 4'-positions of its aromatic rings, respectively. This compound’s structure combines electron-withdrawing groups (Cl, F) and a heavy halogen (I), making it valuable in synthetic chemistry, particularly in radiopharmaceuticals and materials science. Its iodine substituent enables applications in radiolabeling, as seen in SPECT imaging agents, while the chloro and fluoro groups enhance stability and influence reactivity .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-11-7-9(3-6-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYMAAKYDDDEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223323
Record name Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-22-5
Record name Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, starting with the introduction of chlorine, followed by fluorine, and finally iodine. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, in the presence of catalysts like iron(III) chloride or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-4’-iodobenzophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogen atoms.

    Oxidation and Reduction: Products include quinones and hydroxy derivatives.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

3-Chloro-4-fluoro-4’-iodobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-iodobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 3-Chloro-4-fluoro-4'-iodobenzophenone with structurally analogous benzophenones:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (3), F (4), I (4') ~400.5 (estimated) Radiolabeling, SPECT tracers
4'-Bromo-4-iodobenzophenone Br (4'), I (4) ~387.8 Intermediate in organic synthesis
3-Chloro-4'-iodobenzophenone Cl (3), I (4') ~338.6 Radiolabeling studies
4-Fluoro-2'-iodobenzophenone F (4), I (2') ~344.1 High-yield radioiodination (94% RCY)
4'-Methoxy-3'-trifluoromethylbenzophenone OCH3 (4'), CF3 (3') ~312.3 Electron-deficient catalyst systems

Key Observations :

  • Halogen Influence: The iodine atom in the 4'-position (as in the target compound and 3-Chloro-4'-iodobenzophenone) facilitates radiopharmaceutical applications due to its isotope compatibility (e.g., ^125I) .
  • Electron-Withdrawing Effects : Chloro and fluoro groups in the target compound enhance electrophilicity at the carbonyl group, improving reactivity in nucleophilic substitutions compared to methoxy or trifluoromethyl analogs .
  • Steric and Electronic Effects: The 4'-iodo substituent in the target compound may reduce steric hindrance compared to 2'-iodo derivatives (e.g., 4-Fluoro-2'-iodobenzophenone), favoring specific reaction pathways .

Physicochemical Properties

  • Melting Points and Solubility: Heavy halogens (I, Br) increase molecular weight and melting points compared to non-iodinated analogs. For example, 4'-Bromo-4-iodobenzophenone has a higher melting point (~200°C) than methoxy derivatives .
  • Reactivity: The target compound’s Cl and F substituents stabilize the carbonyl group via inductive effects, making it less prone to hydrolysis compared to 4-Methoxy-3'-trifluoromethylbenzophenone .

Biological Activity

3-Chloro-4-fluoro-4'-iodobenzophenone (CFIBP) is an organic compound belonging to the benzophenone family, characterized by its halogenated aromatic structure. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine, fluorine, and iodine atoms in its structure may enhance its reactivity and biological interactions.

  • Molecular Formula : C13H7ClFIO
  • Molecular Weight : 360.55 g/mol
  • Structure : The compound features a benzophenone backbone with three halogen substituents, which are critical for its biological activity.

CFIBP’s mechanism of action is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can influence binding affinities and modulate the activity of proteins involved in critical biological pathways. Specifically, the compound may form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects or toxicities .

Biological Activities

Research indicates that CFIBP exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that CFIBP may inhibit the growth of various cancer cell lines. Its structural components are believed to induce apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .
  • Antimicrobial Activity : CFIBP has been evaluated for its antimicrobial properties. The presence of halogens in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

In Vitro Studies

  • Anticancer Activity : A study conducted on CFIBP demonstrated significant inhibition of proliferation in human cancer cell lines. The mechanism involved the upregulation of apoptotic markers, indicating that CFIBP could serve as a lead compound for further drug development .
  • Antimicrobial Efficacy : In vitro assays showed that CFIBP exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line/Organism Mechanism
AnticancerInhibition of cell growthVarious human cancer cell linesInduction of apoptosis
AntimicrobialBactericidal activityGram-positive and Gram-negative bacteriaDisruption of cell membrane integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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